4-Bromofuro[3,2-c]pyridine
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Overview
Description
4-Bromofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a bromine atom attached to the fourth position of the furan ring. This compound is of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities .
Mechanism of Action
Target of Action
It is known that furopyridines, a group to which 4-bromofuro[3,2-c]pyridine belongs, can serve as a hydrogen bond acceptor and result in additional protein-ligand interactions .
Mode of Action
The mode of action of This compound involves its interaction with its targets, potentially through hydrogen bonding . The presence of an additional nitrogen atom in furopyridines, such as this compound, may result in additional protein-ligand interactions .
Biochemical Pathways
The compound’s ability to form additional protein-ligand interactions suggests that it may influence various biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
The presence of an additional nitrogen atom in furopyridines like this compound is known to lower the molecule’s lipophilicity, which could impact its physiochemical properties such as aqueous solubility .
Result of Action
The compound’s potential to form additional protein-ligand interactions suggests that it may have diverse effects depending on the specific proteins it interacts with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-bromopyridine with furan-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Bromofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones.
Reduction Reactions: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
4-Bromofuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and materials science
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Furo[2,3-c]pyridine
- Furo[3,2-b]pyridine
Comparison: 4-Bromofuro[3,2-c]pyridine is unique due to the position of the bromine atom and the specific fusion of the furan and pyridine rings. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to other furopyridines, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in drug discovery .
Properties
IUPAC Name |
4-bromofuro[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSUGTMKGMENBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76312-04-4 |
Source
|
Record name | 4-bromofuro[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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